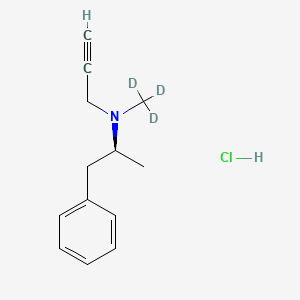

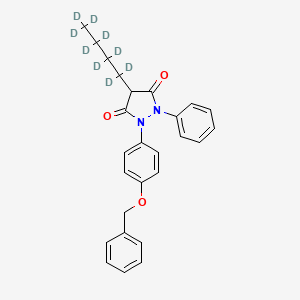

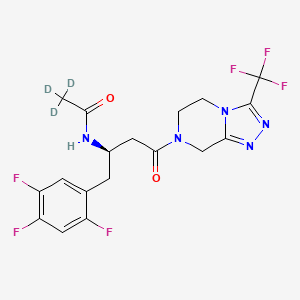

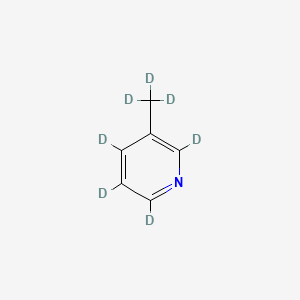

JWH-175-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JWH-175 is a synthetic cannabinoid from the naphthylmethylindole family . It acts as a cannabinoid receptor agonist . It was invented by the scientist John W. Huffman and colleagues at Clemson University . JWH-175 is closely related to the widely used cannabinoid designer drug JWH-018, but with the ketone bridge replaced by a simpler methylene bridge .

Molecular Structure Analysis

The molecular formula of JWH-175 is C24H25N . It belongs to the naphthylmethylindole family . The exact molecular structure of the “d11” variant of JWH-175 is not specified in the available resources.Chemical Reactions Analysis

The metabolic pattern of JWH-175 has been studied . In total, 27 phase I metabolites of JWH-175 were identified . This metabolic pattern can be used to supplement existing screening methods to prove the intake of the investigated synthetic cannabinoids .Safety and Hazards

JWH-175 is considered a Schedule I Controlled Substance in the United States . It has also been explicitly banned in several jurisdictions including Russia and some Australian states . The safety data sheet for JWH-175 indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation .

Direcciones Futuras

The future directions for research on JWH-175 could include further investigation into its synthesis, metabolism, and effects. It would also be beneficial to study the specific properties and effects of the “d11” variant of JWH-175. As synthetic cannabinoids continue to be a topic of interest, understanding the properties and effects of substances like JWH-175-d11 could contribute to the development of new therapeutics and the prevention of misuse .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for JWH-175-d11 involves the reaction of a deuterated precursor with a series of reagents to form the final product.", "Starting Materials": ["Deuterated precursor", "Reagents (list to be provided in the reaction section)"], "Reaction": ["Step 1: Deuterated precursor is reacted with lithium aluminum deuteride in diethyl ether to form the corresponding alcohol.", "Step 2: The alcohol is then reacted with thionyl chloride in dichloromethane to form the corresponding chloride.", "Step 3: The chloride is reacted with 1,1,1-trimethylsilyl-2-propynyl lithium in tetrahydrofuran to form the corresponding alkyne.", "Step 4: The alkyne is then reacted with 4-chloro-2-methylquinoline in the presence of a palladium catalyst to form the final product, JWH-175-d11."] } | |

Número CAS |

1794828-59-3 |

Fórmula molecular |

C24H25N |

Peso molecular |

338.538 |

Nombre IUPAC |

3-(naphthalen-1-ylmethyl)-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |

InChI |

InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3/i1D3,2D2,3D2,8D2,16D2 |

Clave InChI |

TYBRSILIYTUTSQ-IHULVLPZSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 |

Sinónimos |

3-(1-Naphthalenylmethyl)-1-(pentyl-d11)-1H-indole; JWH 175-d11 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.